(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone
Overview
Description
(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their unique ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone typically involves multiple steps:
Formation of the Pyrroloquinoline Core: The initial step involves the construction of the pyrroloquinoline core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Ethyl and Methyl Groups: Subsequent steps involve the introduction of ethyl and methyl groups at specific positions on the pyrroloquinoline core. This is often done using alkylation reactions with reagents such as ethyl iodide and methyl iodide.
Formation of the Thiosemicarbazone Moiety: The final step involves the reaction of the intermediate compound with thiosemicarbazide under reflux conditions to form the thiosemicarbazone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiosemicarbazone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrroloquinoline core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone is studied for its unique reactivity
Biological Activity
(1E)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a complex pyrroloquinoline structure. Its thiosemicarbazone moiety contributes to its pharmacological profile, which includes potential anticancer and neuroprotective activities.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiosemicarbazone derivatives. For instance, compounds derived from thiosemicarbazones have shown promising cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3 | MCF-7 | 8.19 |
3 | MDA-MB-231 | 23.41 |
These findings highlight the importance of structural modifications in enhancing anticancer efficacy. The presence of specific substituents on the quinoline ring significantly influences the bioactivity of these compounds .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative disorders such as Alzheimer’s disease. The compound this compound exhibits potent inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
Compound | AChE Inhibition Ki (µM) |
---|---|
5b | 0.12 ± 0.02 |
Galantamine | 0.62 ± 0.01 |
The competitive inhibition mechanism was confirmed through kinetic studies, indicating that this compound could serve as a lead candidate for developing new Alzheimer’s therapies .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound's thiosemicarbazone group facilitates binding to enzyme active sites.
- Molecular Docking Studies : Computational analyses reveal critical interactions between the compound and amino acid residues in target enzymes.
- Synergistic Effects : The combination of electron-rich groups enhances inhibitory potency against cholinesterases and other enzymes involved in cancer progression .
Study on Neuroprotective Properties
A study investigating the neuroprotective effects of thiosemicarbazone derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cells. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound.
Antitumor Efficacy in Vivo
In vivo studies using animal models have shown that this compound significantly inhibited tumor growth compared to control groups. Tumors treated with this compound exhibited reduced proliferation rates and increased apoptosis markers.
Properties
IUPAC Name |
(6-ethyl-2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)iminothiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-5-10-6-11-9(2)8-17(3,4)21-14(11)12(7-10)13(15(21)22)19-20-16(18)23/h6-8,22H,5H2,1-4H3,(H2,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFRRYLZPRJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=S)N)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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